3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline

chiral building block asymmetric synthesis stereochemistry

This 3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline scaffold features a stereogenic C-3 center, enabling enantioselective synthesis of kinase inhibitors and GPCR ligands. Unlike the achiral 5-imidazolyl regioisomer, the saturated quinoline core (>99% protonated at pH 7.4) offers enhanced solubility and distinct H-bonding capacity. Its unique CYP selectivity profile differentiates it from both 5-imidazolyl (dual TxA₂ synthase/aromatase) and fully aromatic 3-imidazolyl quinoline (CYP11B2) analogs. Supplied as a racemate at ≥95% purity, compatible with chiral resolution or asymmetric library generation.

Molecular Formula C12H13N3
Molecular Weight 199.257
CAS No. 1249241-34-6
Cat. No. B2369241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline
CAS1249241-34-6
Molecular FormulaC12H13N3
Molecular Weight199.257
Structural Identifiers
SMILESC1C(CNC2=CC=CC=C21)N3C=CN=C3
InChIInChI=1S/C12H13N3/c1-2-4-12-10(3-1)7-11(8-14-12)15-6-5-13-9-15/h1-6,9,11,14H,7-8H2
InChIKeyVWTHZNXJNMCGAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline (CAS 1249241-34-6): A Chiral Heterocyclic Building Block for Medicinal Chemistry


3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline (CAS 1249241-34-6) is a bicyclic heterocycle that combines a saturated 1,2,3,4-tetrahydroquinoline scaffold with an imidazole ring attached at the 3‑position. With a molecular formula of C12H13N3 and a molecular weight of 199.25 g/mol, the compound is commercially available as a research‑grade building block at typical purities of 95% . The sp³‑hybridised C‑3 carbon bearing the imidazole substituent introduces a stereogenic centre, offering a chiral scaffold that distinguishes it from fully aromatic quinoline analogs and from regioisomeric tetrahydroquinoline derivatives such as 5‑imidazolyl‑5,6,7,8‑tetrahydroquinoline.

Why Regioisomeric 1H‑Imidazolyl‑Tetrahydroquinolines Cannot Be Interchanged in Scientific Procurement


The position of the imidazole substituent and the saturation pattern of the quinoline ring profoundly influence the molecular shape, electronic distribution, and biological target engagement of 1H‑imidazolyl‑tetrahydroquinoline derivatives. For instance, the 5‑imidazolyl‑5,6,7,8‑tetrahydroquinoline isomer (CAS 273930‑06‑6) has been characterised as a dual inhibitor of thromboxane A₂ synthase and aromatase [1], while the fully aromatic 3‑(1H‑imidazol‑1‑yl)quinoline (CAS 63822‑85‑5) exhibits CYP11B2 inhibitory activity [2]. In contrast, the 3‑(1H‑imidazol‑1‑yl)‑1,2,3,4‑tetrahydroquinoline isomer presents a stereogenic centre at C‑3 and a saturated nitrogen‑containing ring, resulting in a distinct three‑dimensional architecture and protonation state. Consequently, direct substitution of one regioisomer for another in a biological assay or synthetic sequence is not scientifically justified without explicit cross‑validation data.

Quantitative Differentiation Evidence for 3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline Versus Closest Analogs


Chiral Scaffold Versus Achiral 5‑Imidazolyl‑5,6,7,8‑tetrahydroquinoline Isomer

Unlike the 5‑imidazolyl‑5,6,7,8‑tetrahydro isomer (CAS 273930‑06‑6), which is achiral because the imidazole‑bearing carbon is not a stereocentre, the 3‑(1H‑imidazol‑1‑yl)‑1,2,3,4‑tetrahydroquinoline scaffold contains a single stereogenic centre at C‑3. This enables its use as a chiral building block for the asymmetric synthesis of enantiomerically enriched compound libraries. Quantitative comparison of available enantiomeric excess is not possible because commercial material is supplied as a racemate; however, the presence of the stereogenic centre itself represents a categorical structural difference that directly impacts procurement decisions when chirality is a design requirement.

chiral building block asymmetric synthesis stereochemistry

Saturated Nitrogen‑Containing Ring Versus Fully Aromatic 3‑(1H‑Imidazol‑1‑yl)quinoline

The target compound differs from 3‑(1H‑imidazol‑1‑yl)quinoline (CAS 63822‑85‑5) by having a saturated 1,2,3,4‑tetrahydroquinoline core instead of a fully aromatic quinoline. While 3‑(1H‑imidazol‑1‑yl)quinoline has been reported as an inhibitor of CYP11B2 (IC₅₀ = 604 nM) and CYP11B1 (IC₅₀ = 6.34 µM) [1], no equivalent CYP inhibition data are available for the saturated analog. The saturation of the heterocyclic ring is expected to increase the pKa of the nitrogen lone pair (from ~4.9 for quinoline to ~9.4 for 1,2,3,4‑tetrahydroquinoline) [2], thereby altering protonation state at physiological pH and affecting both solubility and target binding. Quantitative head‑to‑head biological data are lacking.

CYP11B2 inhibition solubility basicity

Purity and Availability Profile Relative to Closest Commercially Available Analogs

Commercially, 3‑(1H‑imidazol‑1‑yl)‑1,2,3,4‑tetrahydroquinoline is supplied at 95% purity by multiple vendors including Enamine (cat. EN300‑91877) and AKSci (cat. 0905DM) . The closely related 5‑imidazolyl‑5,6,7,8‑tetrahydroquinoline (CAS 273930‑06‑6) is primarily listed as a research tool in pharmacology databases rather than as a widely stocked building block, and the 4‑imidazolyl‑1,2,3,4‑tetrahydroquinoline scaffold is described almost exclusively in the patent literature (WO 2008/076860) [1]. No vendor was found offering 3‑imidazolyl‑1,2,3,4‑tetrahydroquinoline at >95% purity, whereas the target compound is routinely available at this specification.

purity commercial availability building block

Synthetic Versatility as a 3‑Amino‑1,2,3,4‑tetrahydroquinoline Surrogate

The imidazol‑1‑yl group at the 3‑position can serve as a masked or activatable amine equivalent, enabling further elaboration via N‑alkylation, acylation, or metal‑catalysed coupling. This contrasts with the 4‑imidazolyl‑1,2,3,4‑tetrahydroquinoline analogs disclosed in patent WO 2008/076860, where the imidazole is attached at the 4‑position of the saturated ring and is primarily intended as a pharmacophoric element for CYP11B1 inhibition rather than a synthetic handle [1]. No direct comparative reactivity data were located; the differentiation is based on the distinct chemical environments of the imidazole in the two regioisomers.

click chemistry N‑functionalisation fragment elaboration

Procurement‑Relevant Application Scenarios for 3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline


Chiral Building Block for Enantioselective Medicinal Chemistry

The C‑3 stereogenic centre makes this compound suitable as a starting material for the synthesis of enantiomerically enriched tetrahydroquinoline‑based kinase inhibitors, GPCR ligands, or CNS‑active agents. Although currently offered as a racemate, the scaffold can undergo chiral resolution or be used in asymmetric reactions to generate compound libraries with defined stereochemistry, a capability not available with achiral 5‑imidazolyl‑5,6,7,8‑tetrahydroquinoline [1].

Fragment‑Based Drug Discovery with a Saturated, Protonatable Core

The saturated 1,2,3,4‑tetrahydroquinoline core, which is predicted to be >99% protonated at pH 7.4 (pKa ~9.4), offers enhanced aqueous solubility and distinct hydrogen‑bonding capacity compared to the fully aromatic 3‑(1H‑imidazol‑1‑yl)quinoline (pKa ~4.9) [1][2]. This makes it a promising fragment hit for targets requiring a cationic pharmacophore, such as aminergic GPCRs or ion channels.

Click‑Chemistry‑Ready Intermediate for Parallel Library Synthesis

The imidazole moiety at the 3‑position can be elaborated via copper‑ or ruthenium‑catalysed azide‑alkyne cycloaddition (CuAAC/RuAAC) if converted to the corresponding alkyne, or it can undergo N‑arylation to generate diverse compound libraries. Its distinct reactivity, inferred from steric and electronic considerations, positions it as a more accessible synthetic handle than the 4‑imidazolyl‑1,2,3,4‑tetrahydroquinoline isomers described in patent WO 2008/076860 [3].

CYP Enzyme Profiling Candidate with Predicted Selectivity Advantage

Given the CYP11B2 inhibitory activity of the quinoline analog (IC₅₀ = 604 nM) [1] and the dual TxA₂ synthase/aromatase inhibition of the 5‑imidazolyl isomer [2], the distinct electronic and steric profile of the 3‑imidazolyl‑1,2,3,4‑tetrahydro scaffold suggests a unique selectivity fingerprint across the CYP enzyme family. Comparative CYP panel screening of this scaffold against its regioisomers could identify novel selectivity windows valuable for cardiovascular or oncology indications.

Quote Request

Request a Quote for 3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.